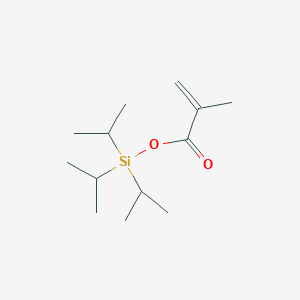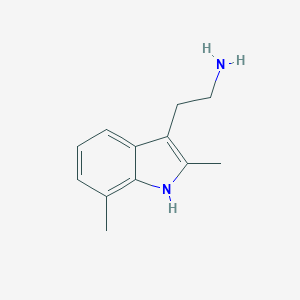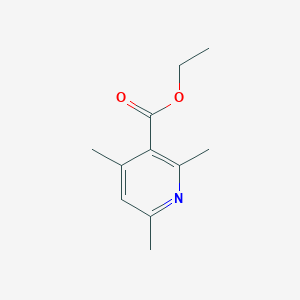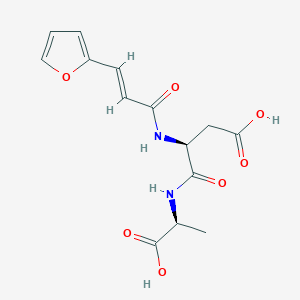
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
Sorption Characteristics
Research has highlighted the sorption behavior of phenoxy herbicides, including compounds structurally similar to 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, in various environmental contexts. These studies provide insights into the interactions between these herbicides and soil, organic matter, and mineral components. For instance, the sorption of 2,4-D, a related compound, has been extensively studied to understand its affinity towards soil organic matter and iron oxides, indicating the relevance of soil parameters like pH, organic carbon content, and the presence of iron oxides in its sorption behavior (Werner, Garratt, & Pigott, 2012).
Environmental Impact and Degradation
Understanding the environmental fate of phenoxy herbicides is crucial for assessing their ecological impact. Studies on the degradation pathways, microbial biodegradation, and the environmental persistence of compounds like 2,4-D provide a foundation for evaluating similar compounds. Microbial degradation plays a significant role in mitigating the environmental impact of these herbicides, with certain microorganisms capable of breaking down phenoxy herbicides into less harmful metabolites (Magnoli et al., 2020).
Toxicity and Human Health Concerns
The potential health risks associated with exposure to phenoxy herbicides have been the subject of extensive research. Studies exploring the toxicity, mechanisms of action, and health outcomes associated with exposure to compounds like 2,4-D offer insights into the safety and regulatory considerations for related chemicals. These investigations have focused on aspects such as carcinogenicity, endocrine disruption, and other adverse health effects, providing a basis for risk assessment and management strategies (Islam et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-6-5-11(15)9-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSVEWNCWPLKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)








